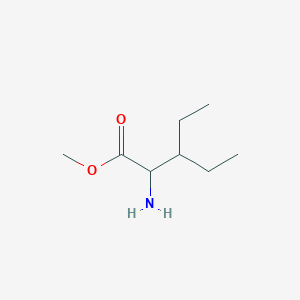

Methyl 2-amino-3-ethylpentanoate

Description

Methyl 2-amino-3-ethylpentanoate is a branched-chain amino ester characterized by an ethyl group at the third carbon and an amino group at the second carbon of the pentanoate backbone. This compound is structurally analogous to intermediates used in organic synthesis and pharmaceutical research, particularly in the development of peptide mimetics or bioactive molecules. Notably, commercial availability of this compound has been discontinued, as indicated by supplier records from CymitQuimica . Its synthesis and applications remain less documented compared to derivatives with methyl or aromatic substituents.

Properties

IUPAC Name |

methyl 2-amino-3-ethylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-6(5-2)7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIIVUQDQKWIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-ethylpentanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-ethylpentanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-ethylpentanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitro or imino derivatives.

Reduction: Alcohol derivatives.

Substitution: Amides and other substituted products.

Scientific Research Applications

Methyl 2-amino-3-ethylpentanoate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-ethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and activity. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural and functional differences between Methyl 2-amino-3-ethylpentanoate and related compounds:

Key Observations:

- Substituent Impact: The ethyl group in this compound confers greater lipophilicity compared to its methyl-substituted analogue (Methyl 2-amino-3-methylpentanoate HCl) . This may influence solubility and membrane permeability in biological systems.

- Hydrochloride Salts: The hydrochloride form (e.g., Methyl 2-amino-3-methylpentanoate HCl) enhances water solubility, making it preferable for pharmacological studies .

- Aromatic Derivatives: Compounds like Methyl 2-benzoylamino-3-oxobutanoate exhibit reduced solubility in polar solvents due to aromatic benzoyl groups but are valuable in synthesizing heterocycles via condensation reactions .

Biological Activity

Methyl 2-amino-3-ethylpentanoate (MEEP) is a compound of increasing interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of MEEP, focusing on its effects on cellular functions, mechanisms of action, and relevant research findings.

MEEP has the following chemical characteristics:

| Property | Description |

|---|---|

| CAS Number | 872607-79-9 |

| Molecular Formula | C₈H₁₈ClNO₂ |

| Molecular Weight | 195.7 g/mol |

| Purity | ≥95% |

The compound features an ethyl group at the 3-position, which influences its reactivity and biological interactions compared to similar compounds.

The biological activity of MEEP is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that MEEP can modulate the activity of certain enzymes, potentially impacting processes such as cell growth, differentiation, and apoptosis. The exact molecular pathways affected by MEEP are still under investigation, but it appears to influence signaling cascades related to cell survival and proliferation.

Cell Function and Signaling Pathways

MEEP has been studied for its effects on cell function, particularly in the context of neuroprotection and anti-inflammatory responses. For instance, research indicates that MEEP may protect neuronal cells from oxidative stress, a common pathway involved in neurodegenerative diseases. In vitro studies have shown that MEEP can enhance cell viability in models subjected to oxidative damage .

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective properties of various compounds, MEEP demonstrated significant protective effects on SH-SY5Y neuroblastoma cells subjected to oxidative stress induced by rotenone and oligomycin. The compound was found to enhance cell survival rates significantly compared to untreated controls .

- Anti-inflammatory Activity : Another investigation highlighted MEEP's ability to reduce inflammatory markers in cultured cells. The compound was shown to inhibit the expression of pro-inflammatory cytokines, suggesting a potential application in treating inflammatory conditions.

Research Findings

Recent studies have explored the pharmacological potential of MEEP through various experimental approaches:

- In Vitro Assays : A series of assays were conducted to evaluate the cytotoxicity and protective effects of MEEP on different cell lines. The results indicated that MEEP has a favorable safety profile with minimal cytotoxicity at therapeutic concentrations .

- Chemical Synthesis : MEEP serves as a valuable intermediate in organic synthesis, facilitating the development of novel derivatives with enhanced biological activities. Its structure allows for modifications that can lead to compounds with improved efficacy against specific biological targets .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MEEP's biological activity, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 3-ethylnorvalinate hydrochloride | Amino acid derivative | Moderate neuroprotective effects |

| Methyl 2-amino-3-methylpentanoate | Amino acid derivative | Limited anti-inflammatory properties |

| This compound | Amino acid derivative | Significant neuroprotective & anti-inflammatory effects |

MEEP's ethyl group provides distinct steric and electronic effects that may enhance its interaction with biological targets compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.